molecular formula C14H17ClN2O B2981854 1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361657-84-1

1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2981854
CAS No.: 2361657-84-1
M. Wt: 264.75
InChI Key: GMSZUBRTIDHRKN-UHFFFAOYSA-N
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Description

1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Chloro-Substituted Phenyl Group: This step involves the reaction of the protected piperazine with a chloro-substituted phenyl derivative under basic conditions.

    Formation of the Prop-2-en-1-one Moiety: This can be achieved through the reaction of the piperazine derivative with an appropriate acylating agent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chloro-substituted phenyl group may enhance the compound’s binding affinity and selectivity for certain receptors .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but with a methoxy group instead of a chloro group.

    1-[4-(3-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but with a fluoro group instead of a chloro group.

    1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but without the chloro substitution.

Uniqueness

1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-3-14(18)17-9-7-16(8-10-17)13-6-4-5-12(15)11(13)2/h3-6H,1,7-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZUBRTIDHRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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